molecular formula C20H21N3O4 B2882666 2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 946382-37-2

2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2882666
CAS No.: 946382-37-2
M. Wt: 367.405
InChI Key: QPYOBTGSNUXOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .

Scientific Research Applications

Heterocyclic Compound Synthesis and Structure

Heterocyclic derivatives, including those related to pyrimidine and pyrazolo[3,4-d]pyrimidinones, have been extensively studied for their unique structural properties and potential in various applications. For instance, the study on the formation and X-Ray structure determination of heterocyclic derivatives highlighted the significance of structural analysis in understanding compound properties (Banfield, Fallon, & Gatehouse, 1987). Another research emphasized the radiosynthesis of selective radioligands for imaging translocator proteins with PET, showcasing the application in medical imaging (Dollé et al., 2008).

Antimicrobial Activity

The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using specific starting materials revealed their antimicrobial potential, comparing favorably with standard drugs (Hossan et al., 2012). This underscores the importance of such compounds in developing new antimicrobial agents.

Anticancer Activity

Research into the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives highlighted the search for new anticancer agents, with some compounds showing significant activity against various cancer cell lines (Al-Sanea et al., 2020). This suggests potential therapeutic applications for compounds within this chemical class.

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research demonstrates the role of such compounds in developing PET radiotracers for in vivo imaging of neuroinflammation (Damont et al., 2015).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-8-17-21-13(2)19(20(25)23(17)11-12)22-18(24)10-14-6-7-15(26-3)16(9-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOBTGSNUXOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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